Cas no 1692772-39-6 (Silane, [2-(bromomethyl)butyl]trimethyl-)
![Silane, [2-(bromomethyl)butyl]trimethyl- structure](https://ja.kuujia.com/scimg/cas/1692772-39-6x500.png)
Silane, [2-(bromomethyl)butyl]trimethyl- 化学的及び物理的性質
名前と識別子
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- Silane, [2-(bromomethyl)butyl]trimethyl-
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- インチ: 1S/C8H19BrSi/c1-5-8(6-9)7-10(2,3)4/h8H,5-7H2,1-4H3
- InChIKey: ROANCQBGIYMVGK-UHFFFAOYSA-N
- SMILES: [Si](CC(CBr)CC)(C)(C)C
Silane, [2-(bromomethyl)butyl]trimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-675873-1.0g |
[2-(bromomethyl)butyl]trimethylsilane |
1692772-39-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-675873-0.5g |
[2-(bromomethyl)butyl]trimethylsilane |
1692772-39-6 | 0.5g |
$1056.0 | 2023-03-11 | ||
Enamine | EN300-675873-10.0g |
[2-(bromomethyl)butyl]trimethylsilane |
1692772-39-6 | 10.0g |
$4729.0 | 2023-03-11 | ||
Enamine | EN300-675873-2.5g |
[2-(bromomethyl)butyl]trimethylsilane |
1692772-39-6 | 2.5g |
$2155.0 | 2023-03-11 | ||
Enamine | EN300-675873-0.25g |
[2-(bromomethyl)butyl]trimethylsilane |
1692772-39-6 | 0.25g |
$1012.0 | 2023-03-11 | ||
Enamine | EN300-675873-0.05g |
[2-(bromomethyl)butyl]trimethylsilane |
1692772-39-6 | 0.05g |
$924.0 | 2023-03-11 | ||
Enamine | EN300-675873-5.0g |
[2-(bromomethyl)butyl]trimethylsilane |
1692772-39-6 | 5.0g |
$3189.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062370-1g |
[2-(Bromomethyl)butyl]trimethylsilane |
1692772-39-6 | 95% | 1g |
¥4697.0 | 2023-04-10 | |
Enamine | EN300-675873-0.1g |
[2-(bromomethyl)butyl]trimethylsilane |
1692772-39-6 | 0.1g |
$968.0 | 2023-03-11 |
Silane, [2-(bromomethyl)butyl]trimethyl- 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
Silane, [2-(bromomethyl)butyl]trimethyl-に関する追加情報
Introduction to Silane, [2-(bromomethyl)butyl]trimethyl- (CAS No. 1692772-39-6)
Silane, [2-(bromomethyl)butyl]trimethyl- (CAS No. 1692772-39-6) is a versatile organosilicon compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and chemical synthesis. This compound is characterized by its bromomethyl functional group and trimethylsilane moiety, which confer it with distinct reactivity and stability profiles.
The molecular structure of Silane, [2-(bromomethyl)butyl]trimethyl- consists of a central silicon atom bonded to three methyl groups and a butyl chain with a bromomethyl group at the second carbon position. The bromomethyl group is particularly reactive, making this compound an excellent precursor for various chemical transformations. The trimethylsilane moiety provides steric protection and enhances the compound's stability under different reaction conditions.
Recent research has highlighted the potential of Silane, [2-(bromomethyl)butyl]trimethyl- in the development of advanced materials and pharmaceutical intermediates. For instance, studies have shown that this compound can be used as a building block for the synthesis of functionalized polymers with tailored properties. These polymers have applications in areas such as drug delivery systems, coatings, and adhesives.
In the pharmaceutical industry, Silane, [2-(bromomethyl)butyl]trimethyl- has been explored for its role in the synthesis of bioactive molecules. The bromomethyl group can be readily functionalized to introduce various substituents, enabling the creation of diverse chemical libraries for drug discovery. Additionally, the silane moiety can enhance the solubility and bioavailability of drug candidates, making it a valuable tool in medicinal chemistry.
The reactivity of the bromomethyl group in Silane, [2-(bromomethyl)butyl]trimethyl- has also been leveraged in cross-coupling reactions. These reactions are crucial in organic synthesis for forming carbon-carbon bonds and constructing complex molecular architectures. Researchers have demonstrated that this compound can serve as an efficient coupling partner in palladium-catalyzed reactions, leading to high yields and excellent selectivity.
Beyond its synthetic applications, Silane, [2-(bromomethyl)butyl]trimethyl- has shown promise in surface modification and functionalization. Its ability to form stable siloxane bonds with silicon-based surfaces makes it useful for creating self-assembled monolayers (SAMs). These SAMs have applications in nanotechnology, biosensors, and microelectronics, where precise control over surface properties is essential.
The environmental impact of Silane, [2-(bromomethyl)butyl]trimethyl- is another area of active research. Studies have focused on understanding its biodegradability and potential ecological effects. Initial findings suggest that this compound is relatively stable under environmental conditions but can be degraded through microbial processes. Further research is needed to fully assess its long-term environmental impact.
In conclusion, Silane, [2-(bromomethyl)butyl]trimethyl- (CAS No. 1692772-39-6) is a multifaceted organosilicon compound with a wide range of applications in materials science, pharmaceuticals, and chemical synthesis. Its unique combination of reactivity and stability makes it a valuable tool for researchers and industry professionals alike. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
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